molecular formula C17H21NO2 B290517 N-isopentyl-2-(1-naphthyloxy)acetamide

N-isopentyl-2-(1-naphthyloxy)acetamide

Cat. No.: B290517
M. Wt: 271.35 g/mol
InChI Key: GWCLHNODMUDEEM-UHFFFAOYSA-N
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Description

N-Isopentyl-2-(1-naphthyloxy)acetamide is a synthetic acetamide derivative featuring a naphthalen-1-yloxy group at the C2 position and an isopentyl (3-methylbutyl) chain attached to the nitrogen atom. This compound belongs to a broader class of phenoxyacetamides, which are studied for their diverse pharmacological properties, including anti-inflammatory, analgesic, and receptor-modulating activities .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-(3-methylbutyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C17H21NO2/c1-13(2)10-11-18-17(19)12-20-16-9-5-7-14-6-3-4-8-15(14)16/h3-9,13H,10-12H2,1-2H3,(H,18,19)

InChI Key

GWCLHNODMUDEEM-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-isopentyl-2-(1-naphthyloxy)acetamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Pharmacological Activity References
This compound C₁₇H₂₁NO₂ 283.36 Isopentyl (branched alkyl) ~3.8 Under investigation
N-(2,6-Diisopropylphenyl)-2-(1-naphthyloxy)acetamide C₂₄H₂₇NO₂ 361.48 Diisopropylphenyl (bulky aryl) ~5.2 Not reported
N-(2-Morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide C₁₉H₂₂N₂O₃ 326.40 Morpholinoethyl (polar group) ~2.1 Sigma-1 receptor antagonism; anti-hyperalgesic
N-(1-Naphthyl)-2-phenylacetamide C₁₈H₁₅NO 261.32 Phenyl (aromatic) ~3.5 Not reported
N-(1-Naphthyl)-2-methoxyacetamide C₁₃H₁₃NO₂ 215.25 Methoxy (electron-donating) ~2.9 Not reported

*LogP values estimated using ChemDraw software.

Key Observations:

  • Lipophilicity: The isopentyl-substituted compound exhibits moderate lipophilicity (LogP ~3.8), intermediate between the highly lipophilic diisopropylphenyl analog (LogP ~5.2) and the polar morpholinoethyl derivative (LogP ~2.1).
  • Electronic Effects : Methoxy and phenyl substituents alter electron density at the acetamide carbonyl, influencing hydrogen-bonding capacity and receptor affinity .
N-(2-Morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide

This analog demonstrated potent sigma-1 receptor antagonism in a chronic constriction injury model, reducing hyperalgesia by 60% at 10 mg/kg. The morpholine ring enhances water solubility but may limit blood-brain barrier penetration compared to the isopentyl variant .

Nitro-Substituted Analogs (e.g., 6b, 6c in )
N-(1-Naphthyl)-2-phenylacetamide

The phenyl substituent in this analog may enhance π-π stacking interactions with aromatic residues in enzyme active sites, though its pharmacological profile remains uncharacterized .

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